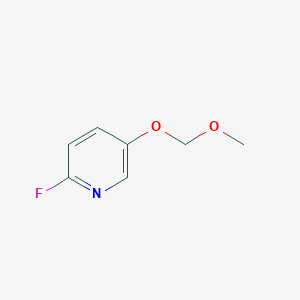

2-Fluoro-5-(methoxymethoxy)pyridine

Description

The exact mass of the compound this compound is 157.05390666 g/mol and the complexity rating of the compound is 113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJTVWOIYDHMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Contemporary Fluorinated Pyridine Chemistry

Fluorinated pyridines represent a cornerstone of modern medicinal chemistry and materials science. The incorporation of a fluorine atom into a pyridine (B92270) ring can profoundly alter the molecule's physicochemical properties. The high electronegativity of fluorine often enhances metabolic stability and binding affinity to biological targets by creating favorable electrostatic interactions.

The 2-fluoro substituent is of particular interest due to its influence on the pyridine ring's reactivity. It renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic synthesis. Research has demonstrated that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of the analogous 2-chloropyridine, highlighting the superior leaving group ability of fluoride (B91410) in this context. nih.gov This enhanced reactivity allows for the facile introduction of a wide array of functional groups at the 2-position under relatively mild conditions.

The synthesis of fluoropyridines has been a subject of extensive research, with methods including direct C-H fluorination using reagents like silver(II) fluoride (AgF2), and the conversion of pyridine N-oxides into reactive pyridyltrialkylammonium salts which can then be displaced by fluoride. nih.govnih.govacs.org The availability of these synthetic routes has made a diverse range of fluorinated pyridine building blocks accessible for drug discovery and the development of advanced materials like organic light-emitting diodes (OLEDs). ossila.com

Significance of the Methoxymethoxy Protecting Group in Pyridine Functionalization

In multi-step organic syntheses, the selective modification of a polyfunctional molecule requires the use of protecting groups. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely used acid-labile protecting group for alcohols and phenols. organic-chemistry.org

In the context of pyridine (B92270) chemistry, the MOM group is crucial for managing the reactivity of hydroxyl substituents. The compound 2-Fluoro-5-(methoxymethoxy)pyridine is a protected version of 2-Fluoro-5-hydroxypyridine. sigmaaldrich.com Protecting the hydroxyl group as a MOM ether is essential for several reasons:

Preventing Unwanted Reactivity: The acidic proton of a hydroxyl group can interfere with many common organometallic reactions, such as Grignard or organolithium reagents, and can be incompatible with basic conditions.

Enabling Selective Functionalization: With the hydroxyl group masked, chemists can perform selective reactions at other sites on the pyridine ring. For example, the high reactivity of the C2-fluorine bond towards nucleophilic substitution can be exploited without interference from the 5-hydroxy group. nih.gov

Facilitating Multi-step Synthesis: The existence of related structures like 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (B1400408) strongly suggests a synthetic strategy where the MOM group protects the hydroxyl function while other transformations, such as iodination or cross-coupling reactions, are performed. uni.lu

The MOM group offers a good balance of stability and ease of removal. It is generally stable to a wide range of nucleophilic, basic, and organometallic conditions but can be readily cleaved under acidic conditions (e.g., using HCl or HBr) to regenerate the free hydroxyl group. organic-chemistry.orgchemicalbook.com This strategic use of protection and deprotection is fundamental to the synthesis of complex substituted pyridines. numberanalytics.com

Table 1: Stability and Deprotection of MOM Ethers This table provides a general overview of the stability of Methoxymethyl (MOM) ethers under various reaction conditions.

Overview of Academic Research Trajectories for 2 Fluoro 5 Methoxymethoxy Pyridine

Strategies for Regioselective Installation of 2-Fluoro and 5-(Methoxymethoxy) Moieties

The construction of this compound necessitates precise control over the regioselective introduction of both the fluorine atom at the C-2 position and the methoxymethoxy (MOM) ether at the C-5 position. This is typically achieved through a multi-step sequence starting from a readily available pyridine derivative.

Selective Fluorination Approaches to the Pyridine Core

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods, with the choice of reagent and strategy often dictated by the substitution pattern of the starting material. For the synthesis of 2-fluoropyridines, direct C-H fluorination and nucleophilic fluorination of a pre-functionalized pyridine are common approaches.

One of the most effective methods for the direct, site-selective fluorination of pyridines at the position adjacent to the nitrogen atom is the use of silver(II) fluoride (B91410) (AgF₂). nih.gov This method is advantageous due to its operational simplicity and mild reaction conditions, typically proceeding at ambient temperature within an hour. nih.gov The reaction is highly regioselective for the C-2 position, making it a powerful tool for the synthesis of 2-fluoropyridines. nih.gov

Another widely used electrophilic fluorinating reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). acs.org While often used for the fluorination of electron-rich systems, its application to pyridine derivatives can be effective, sometimes requiring activation of the pyridine ring or specific reaction conditions to achieve the desired regioselectivity. acs.orgnih.gov

A classical, yet effective, method involves the use of elemental fluorine-iodine mixtures. rsc.org This system generates an in situ source of what behaves like iodonium (B1229267) and fluoride ions, leading to the formation of an N-iodo-heterocyclic intermediate that is subsequently attacked by a fluoride ion to yield the 2-fluoropyridine (B1216828) derivative in high yield at room temperature. rsc.org

A common precursor for the synthesis of 2-fluoropyridines is the corresponding 2-aminopyridine. Through a diazotization reaction followed by a Schiemann reaction, the amino group can be converted to a diazonium salt, which is then displaced by fluoride, typically from a source like tetrafluoroboric acid (HBF₄). researchgate.net

The following table summarizes key fluorination methods applicable to the pyridine core:

| Reagent/Method | Position of Fluorination | Key Features |

| Silver(II) Fluoride (AgF₂) | C-2 | Mild conditions, high regioselectivity for the position α to nitrogen. nih.gov |

| Selectfluor® | Varies | Electrophilic fluorination, regioselectivity can be substrate-dependent. acs.orgnih.gov |

| Fluorine-Iodine Mixture | C-2 | High yields at room temperature via an N-iodo intermediate. rsc.org |

| Schiemann Reaction | Varies | From corresponding aminopyridine via diazotization. researchgate.net |

Methodologies for Introduction and Controlled Manipulation of the Methoxymethoxy Group

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions and its relatively straightforward introduction and removal. In the context of synthesizing this compound, the MOM group is typically installed on a precursor such as 2-fluoro-5-hydroxypyridine.

The introduction of the MOM group is generally achieved by reacting the corresponding hydroxypyridine with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

The controlled removal, or deprotection, of the MOM group is a critical step when the hydroxyl functionality is required for subsequent transformations. This is typically accomplished under acidic conditions. For instance, treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent will cleave the MOM ether to reveal the free hydroxyl group. chemicalbook.com The lability of the MOM group to acid allows for its selective removal in the presence of other functional groups that are stable to these conditions.

Advanced Synthetic Transformations Utilizing the this compound Scaffold

The presence of the fluorine atom at the C-2 position of the pyridine ring activates it for a variety of synthetic transformations, making this compound a versatile intermediate for the construction of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Pyridines

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the C-2 position of this compound highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions proceed readily at this position, with the fluoride ion acting as an excellent leaving group. nih.gov This reactivity is a cornerstone of the utility of 2-fluoropyridines in synthesis.

A wide range of nucleophiles can be employed in SNAr reactions with 2-fluoropyridines, including amines, alcohols, thiols, and carbanions. nih.govyoutube.com The reaction is generally favored at the 2- and 4-positions of the pyridine ring because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comvaia.com The reaction of 2-fluoropyridine with sodium ethoxide, for example, is significantly faster than the reaction of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. nih.govresearchgate.net

The mild conditions often required for SNAr reactions on 2-fluoropyridines allow for the presence of a variety of other functional groups in the molecule, making this a powerful method for late-stage functionalization in the synthesis of complex molecules. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can participate in these reactions, typically after conversion of the C-F bond to a more reactive C-Br or C-I bond, or by direct coupling, although the latter is less common for C-F bonds. However, the true utility of this scaffold often lies in its ability to be functionalized at other positions, with the 2-fluoro and 5-MOM ether groups serving as directing or modulating groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. libretexts.org While direct coupling of the C-F bond is challenging, this compound can be further halogenated (e.g., at the 3- or 4-position) to provide a suitable handle for Suzuki coupling. The reaction is known for its tolerance of a wide range of functional groups and is extensively used in the synthesis of biaryl compounds. organic-chemistry.orgresearchgate.netnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate. wikipedia.org Negishi coupling is a powerful method for C-C bond formation and is known for its high functional group tolerance. orgsyn.orgorgsyn.org Similar to the Suzuki coupling, a halogenated derivative of this compound would typically be used as the coupling partner. The organozinc reagents are generally more reactive than their organoboron counterparts. wikipedia.org

The following table provides a general comparison of these two important cross-coupling reactions:

Directed Ortho-Metalation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent.

In the case of this compound, the methoxy (B1213986) portion of the MOM group can act as a directing group. wikipedia.orgbaranlab.org However, the pyridine nitrogen itself can also direct metalation, and the presence of the fluorine atom can influence the acidity of the ring protons. The outcome of a DoM reaction on this substrate would depend on the specific reaction conditions, including the choice of base and solvent. Generally, metalation of pyridines can be complicated by competitive 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu The use of hindered amide bases like lithium tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA) can often circumvent this issue. uwindsor.ca

Once the lithiated species is formed, it can react with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides, allowing for the introduction of a diverse range of functional groups at a specific position on the pyridine ring. harvard.eduuwindsor.ca

Oxidative Transformations and Dimerization Pathways

While the primary utility of the methoxymethyl (MOM) group is as a protecting group, it is susceptible to oxidative cleavage under certain conditions. Generally, MOM ethers can be oxidatively deprotected to the corresponding carbonyl compounds. mdpi.com For aromatic MOM ethers, this transformation can be influenced by the electronic nature of the aromatic ring and the specific oxidizing agent employed. For instance, the oxidation of phenols to o-quinones using reagents like o-iodoxybenzoic acid (IBX) proceeds through a double oxidation mechanism. baranlab.org Although specific studies on the oxidative transformation of this compound are not extensively documented in readily available literature, the general reactivity of MOM ethers suggests that strong oxidizing agents could potentially lead to the cleavage of the MOM group or oxidation of the pyridine ring itself.

Dimerization of this compound to form a bipyridine structure can be envisioned through various metal-catalyzed homocoupling reactions. The Ullmann reaction, a classic method for forming symmetrical biaryls, involves the copper-catalyzed coupling of aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures and is often used with electron-deficient aryl halides. Modern variations of the Ullmann reaction, sometimes employing palladium or nickel catalysts, can proceed under milder conditions. wikipedia.org

Another prominent method for the synthesis of 2,2'-bipyridines is the Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. nih.gov This method is known for its high yields and tolerance of various functional groups. Additionally, palladium-catalyzed homocoupling of 2-halopyridines can be achieved without the use of a reducing agent, and nickel catalysts have also been shown to be effective for the reductive coupling of 2-halopyridines to form 2,2'-bipyridines. mdpi.com

The following table summarizes various catalytic systems used for the homocoupling of halopyridines, which could be applicable to the dimerization of this compound.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper | Ullmann Reaction | Classic method for symmetric biaryls, often requires high temperatures. | wikipedia.orgorganic-chemistry.org |

| Pd(dba)₂ / P(t-Bu)₂(o-biphenyl) / (i-Pr)₂NEt | Palladium-Catalyzed Homocoupling | Effective for 2-iodopyridines. | mdpi.com |

| NiCl₂·6H₂O | Nickel-Catalyzed Reductive Coupling | Ligand-free conditions, effective for 2-halopyridines. | mdpi.com |

| Ni/Al₂O₃-SiO₂ / Microwave | Heterogeneous Nickel-Catalyzed Negishi-like Coupling | Short reaction times and easy purification. | nih.gov |

| Pd/Al₂O₃ / Microwave | Heterogeneous Palladium-Catalyzed Negishi-like Coupling | Comparable yields to homogeneous catalysts. | nih.gov |

Preparation of Downstream Intermediates and Building Blocks Employing this compound

This compound serves as a valuable precursor for a variety of more complex molecules, primarily through reactions that modify the pyridine ring or deprotect the hydroxyl group.

A key transformation is the removal of the methoxymethyl (MOM) protecting group to furnish 2-fluoro-5-hydroxypyridine. innospk.com This deprotection is typically achieved under acidic conditions. For example, treating a toluene (B28343) solution of the related 5-fluoro-2-methoxypyridine with 35% hydrochloric acid at elevated temperatures effectively yields 5-fluoro-2-hydroxypyridine. chemicalbook.com This underlying transformation highlights the utility of this compound as a stable intermediate for the controlled introduction of the 2-fluoro-5-hydroxypyridinyl moiety into a target molecule.

Furthermore, the pyridine ring of this compound can be functionalized through various reactions. One important strategy is directed ortho-metalation (DoM). baranlab.orgwikipedia.org In this reaction, a strong base, such as an alkyllithium reagent, deprotonates the position ortho to a directing metalation group (DMG). The methoxy group within the MOM ether can act as a DMG, directing lithiation to the C4 position of the pyridine ring. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of substituted pyridines. The reactivity of 2-fluoropyridines in SNAr reactions is often higher than that of their chloro- or bromo-analogues.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for the derivatization of this compound. wikipedia.orglibretexts.org In a Suzuki reaction, a palladium catalyst is used to couple an organoboron compound with an organohalide. While the fluorine atom of this compound is generally less reactive in these couplings compared to heavier halogens, it can still participate under specific conditions. More commonly, the pyridine ring would first be halogenated at another position (e.g., C4) to provide a more reactive handle for cross-coupling.

The following table presents examples of downstream intermediates that can be prepared from this compound or its closely related analogues, illustrating the synthetic versatility of this building block.

| Downstream Intermediate | Synthetic Transformation | Potential Applications | Reference |

|---|---|---|---|

| 2-Fluoro-5-hydroxypyridine | Acid-catalyzed deprotection of the MOM group. | A key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. | innospk.comchemicalbook.com |

| 4-Substituted-2-fluoro-5-(methoxymethoxy)pyridines | Directed ortho-metalation followed by reaction with an electrophile. | Provides access to a variety of functionalized pyridine derivatives for further elaboration. | baranlab.orgwikipedia.org |

| 2-Substituted-5-(methoxymethoxy)pyridines | Nucleophilic aromatic substitution of the fluorine atom. | Creation of diverse libraries of pyridine-based compounds for drug discovery. | |

| Biaryl derivatives | Suzuki-Miyaura or other cross-coupling reactions. | Synthesis of complex molecules with applications in materials science and medicinal chemistry. | wikipedia.orglibretexts.org |

Elucidation of Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity of reactions involving this compound is primarily dictated by the electronic nature of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom. This effect is further modulated by the substituents. The fluorine atom at the 2-position and the methoxymethoxy group at the 5-position play crucial roles in directing incoming reagents.

For instance, in a hypothetical reaction with a generic nucleophile (Nu-), the attack would preferentially occur at the 2-position, leading to a single major regioisomer.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Reactant | Nucleophile | Predicted Major Product |

| This compound | R-NH2 | 2-(Alkylamino)-5-(methoxymethoxy)pyridine |

| This compound | R-O- | 2-(Alkoxy)-5-(methoxymethoxy)pyridine |

| This compound | R-S- | 2-(Alkylthio)-5-(methoxymethoxy)pyridine |

Stereoselectivity becomes a consideration when the reaction introduces a chiral center. For reactions of this compound, this would typically involve a chiral nucleophile or a chiral catalyst. In the absence of a chiral influence, the reaction products would be racemic if a new stereocenter is formed.

In electrophilic aromatic substitution , the pyridine ring is generally deactivated. However, if forced, the directing influence of the existing substituents would determine the position of the incoming electrophile. The methoxymethoxy group is an ortho, para-director. Given the positions on the pyridine ring, this would direct incoming electrophiles to the 4 and 6 positions. However, due to the deactivating nature of the ring, such reactions are less common and require harsh conditions.

Detailed Analysis of Reaction Kinetics and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for functionalizing pyridine rings. In these reactions, this compound can act as the electrophilic partner. A detailed analysis of the reaction kinetics and the catalytic cycle is essential for understanding and optimizing these transformations.

The generally accepted catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step. The high reactivity of the C-F bond in this position facilitates this step.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While specific kinetic data for reactions involving this compound are not extensively reported in the literature, the rates of such cross-coupling reactions are known to be influenced by several factors including the nature of the palladium catalyst and ligands, the base used, the solvent, and the temperature.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand, PdCl2(dppf) |

| Ligand | Phosphine ligands (e.g., PPh3, XPhos, SPhos) |

| Base | K2CO3, Cs2CO3, K3PO4, NaHCO3 |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |

| Temperature | 80-120 °C |

| Organoboron Reagent | Arylboronic acids, Alkylboronic acids |

The kinetics of the reaction would be expected to follow a rate law that is dependent on the concentrations of the pyridine substrate, the organoboron reagent, the palladium catalyst, and the base. The specific orders of reaction with respect to each component would require detailed experimental studies.

Role of Substituent Electronic and Steric Effects on Reaction Mechanisms

The electronic and steric effects of the substituents on this compound have a profound impact on its reactivity and the underlying reaction mechanisms.

Electronic Effects:

Fluorine (at C-2): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density at the C-2 position, making it highly susceptible to nucleophilic attack. In the context of palladium-catalyzed coupling, the C-F bond is activated for oxidative addition.

Pyridine Nitrogen: The nitrogen atom is the most significant electronic feature, making the entire ring electron-deficient and prone to nucleophilic attack, particularly at the α and γ positions.

Steric Effects:

The steric bulk of the substituents can influence the rate of reaction by hindering the approach of reagents.

Fluorine (at C-2): The fluorine atom is relatively small, so its steric hindrance is minimal.

Methoxymethoxy group (at C-5): The methoxymethoxy group is bulkier than a simple methoxy group. While it is not directly adjacent to the primary reactive site at C-2, its steric presence could influence the conformation of the molecule and potentially affect the approach of very large reagents or catalysts. In the context of palladium-catalyzed reactions, the size of the ligand on the palladium center and the steric bulk of the MOM group could influence the rate of the oxidative addition and reductive elimination steps.

The interplay of these electronic and steric factors is critical in determining the outcome of reactions involving this compound. A comprehensive understanding of these effects allows for the rational design of synthetic strategies utilizing this versatile building block.

Advanced Characterization Techniques for Structural Elucidation and Electronic Environment Analysis

High-Resolution Spectroscopic Methods for Bonding and Electronic Structure

The precise architecture and electronic landscape of 2-Fluoro-5-(methoxymethoxy)pyridine would be determined using a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR studies, including 1H, 13C, 19F, and 15N NMR, along with two-dimensional correlation experiments (such as COSY, HSQC, and HMBC), would provide a comprehensive picture of the molecule's connectivity and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the pyridine (B92270) ring and the methoxymethyl (MOM) protecting group. The aromatic protons would exhibit distinct signals influenced by the electron-withdrawing fluorine atom and the electron-donating methoxymethoxy group.

¹³C NMR: The carbon NMR spectrum would provide information on the chemical shifts of all carbon atoms in the molecule. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), confirming the C-F bond. The positions of the signals for the pyridine ring carbons would indicate the electronic effects of the substituents.

¹⁹F NMR: Fluorine-19 NMR is a crucial tool for fluorinated organic compounds. The chemical shift of the fluorine atom would provide insight into its electronic environment.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can offer valuable information about the electronic state of the nitrogen atom within the pyridine ring, which is directly influenced by the substituents.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would definitively establish the planarity of the pyridine ring and the conformation of the methoxymethoxy group relative to the ring. Analysis of the crystal packing would also reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present in the solid state. For a related compound, 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine (B1400408), structural information is available, though it should be noted that the presence of the iodo-substituent will alter the electronic and steric properties compared to the title compound. uni.lu

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

The compound this compound is achiral and therefore does not exhibit enantiomers. The methoxymethoxy group, while conformationally flexible, does not introduce a stereocenter into the molecule. As a result, techniques like chiroptical spectroscopy, which are used to determine enantiomeric excess and absolute configuration, are not applicable to this specific compound.

Electrochemical Characterization in Redox Processes

The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry. This method would provide information about the oxidation and reduction potentials of the molecule, revealing how the fluorine and methoxymethoxy substituents affect the electron transfer properties of the pyridine ring.

Applications of 2 Fluoro 5 Methoxymethoxy Pyridine in Complex Molecule Synthesis

Role as a Privileged Building Block in the Construction of Bioactive Scaffolds

2-Fluoro-5-(methoxymethoxy)pyridine serves as a privileged starting material for the synthesis of complex bioactive molecules. Its utility stems from the orthogonal reactivity of its functional groups. The fluorine atom at the C-2 position activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles. Simultaneously, the methoxymethyl (MOM) ether at the C-5 position acts as a stable protecting group for the corresponding 5-hydroxy functionality. This hydroxyl group is a common feature in many biologically active compounds, capable of forming crucial hydrogen bond interactions with biological targets. The MOM group can be readily removed under acidic conditions at a later synthetic stage, unmasking the hydroxyl group after other key bonds have been formed. This combination of a reactive site for substitution and a masked polar functional group makes it an ideal precursor for building diverse molecular scaffolds.

In medicinal chemistry, this compound is employed as a precursor to generate more elaborate heterocyclic intermediates. bldpharm.com Pharmaceutical research programs often rely on a library of well-defined building blocks to explore structure-activity relationships (SAR). By displacing the C-2 fluorine atom, chemists can synthesize a variety of 2-substituted-5-(methoxymethoxy)pyridine derivatives. These new intermediates can then be further modified or incorporated into larger drug candidates. The ability to introduce functionality at the 2-position, followed by deprotection of the 5-hydroxy group, provides a powerful two-pronged approach for generating molecular diversity and fine-tuning the pharmacological properties of a lead compound. Commercial availability of this compound facilitates its use in research and development for creating pharmaceutical intermediates. bldpharm.comsigmaaldrich.com

The construction of fused heterocyclic systems, which form the core of many pharmaceuticals, often relies on precursors that can undergo cyclization reactions. This compound is a strategic component for accessing such systems. For instance, derivatives of this compound are relevant to the synthesis of quinolines and quinazolines, which are important scaffolds for drugs targeting cancer and infectious diseases. cymitquimica.com

The synthesis of fused rings like azaindoles or quinolines can be achieved through multi-step sequences that utilize the functionalities of this pyridine building block. A common strategy involves first displacing the fluorine with a suitable nucleophile (e.g., an amine or a carbon nucleophile) and then performing an intramolecular cyclization. Alternatively, the pyridine ring can be first functionalized at another position, for example through metallation and subsequent reaction with an electrophile, to install a group that can participate in a ring-forming reaction. This strategic functionalization makes it a key intermediate for building complex heterocyclic frameworks.

Utilization in the Design and Synthesis of Agrochemicals and Materials Science Intermediates

In materials science, electron-deficient aromatic rings like fluorinated pyridines are sought-after components for creating organic electronic materials, such as those used in Organic Light Emitting Diodes (OLEDs). bldpharm.com The electronic properties of the pyridine ring can be tuned by the substituents. This compound can be used to synthesize larger conjugated systems whose electronic and photophysical properties can be tailored for specific applications.

Development of Fluorinated Derivatives for Tuned Reactivity and Functional Diversification

A key application of this compound is its use as a platform to create even more complex and functionally diverse fluorinated building blocks. By introducing additional reactive sites onto the pyridine ring, its synthetic potential can be greatly expanded. A prime example is the regioselective introduction of an iodine atom at the C-4 position. ambeed.com

This transformation is typically achieved by treating this compound with a strong base like tert-butyllithium (B1211817) at low temperature, which selectively deprotonates the C-4 position. The resulting organolithium species is then quenched with an iodine source to yield 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine (B1400408). The introduction of the iodine atom is highly strategic, as it furnishes the molecule with a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for further molecular elaboration. ambeed.com

Interactive Data Table: Synthesis of a Diversified Fluorinated Pyridine Derivative

The following table details the synthesis of a key derivative from this compound, demonstrating its role in functional diversification.

| Starting Material | Reagents | Product | Yield | Purpose of Diversification | Reference |

| This compound | 1. tert-Butyllithium in THF, -75°C 2. Iodine | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | 53% | Introduces an iodo group at the C4 position, enabling subsequent cross-coupling reactions for further molecular complexity. | ambeed.com |

Interactive Data Table: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 1034467-25-8 | C₇H₈FNO₂ | 157.14 | Reactive 2-fluoro group for SNAr; MOM-protected 5-hydroxy group. |

| 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | 1034467-27-0 | C₇H₇FINO₂ | 283.04 | Contains a 4-iodo group suitable for cross-coupling reactions. |

| 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine | 2179038-40-3 | C₇H₇BrFNO₂ | 236.04 | Contains a 4-bromo group suitable for cross-coupling reactions. |

Future Research Directions and Emerging Paradigms in 2 Fluoro 5 Methoxymethoxy Pyridine Chemistry

Sustainable Synthetic Methodologies and Green Chemistry Principles

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. rasayanjournal.co.in Future research in the synthesis of 2-Fluoro-5-(methoxymethoxy)pyridine will likely focus on several key areas to enhance its environmental profile.

One promising avenue is the development of catalyst-free reactions. For instance, catalyst-free methods for the monobromination of related pyridine derivatives have been successfully developed using N-bromosuccinimide (NBS), which offers an environmentally friendly isolation procedure. scirp.org Exploring similar catalyst-free approaches for the fluorination or other modifications of the pyridine ring in the synthesis of this compound could significantly reduce the reliance on metal catalysts.

Furthermore, the use of safer and more sustainable reagents and solvents is a critical aspect of green chemistry. Research into replacing hazardous reagents traditionally used in pyridine synthesis with greener alternatives is ongoing. rasayanjournal.co.in For example, the development of synthetic processes that utilize water as a solvent or employ solventless conditions would be a significant advancement. scirp.org The biosynthesis of pyridine rings, which avoids the extreme temperatures and pH often required in traditional chemical synthesis, also presents a long-term, sustainable alternative that warrants further investigation. nih.gov

The application of multicomponent reactions (MCRs) is another strategy that aligns with green chemistry principles by combining multiple steps into a single operation, thereby reducing waste and improving efficiency. bcrcp.ac.in Designing MCRs for the synthesis of this compound or its precursors could streamline the production process.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Catalyst-Free Reactions | Development of methods that avoid heavy metal catalysts for fluorination or other functionalizations. | Reduced catalyst-related waste and cost. |

| Greener Solvents/Reagents | Utilization of water, ionic liquids, or solvent-free conditions; replacement of hazardous reagents. | Minimized environmental impact and improved safety. rasayanjournal.co.in |

| Biosynthesis | Engineering enzymatic pathways for the formation of the fluorinated pyridine core. | Use of renewable feedstocks and mild reaction conditions. nih.gov |

| Multicomponent Reactions | Designing one-pot syntheses that combine several synthetic steps. | Increased efficiency, reduced waste, and simplified procedures. bcrcp.ac.in |

Integration of Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous manufacturing, particularly through flow chemistry, offers numerous advantages for the production of fine chemicals and pharmaceutical intermediates. uc.pt For a compound like this compound, the adoption of flow chemistry can lead to significant improvements in scalability, safety, and process control.

Continuous flow reactors provide superior heat and mass transfer, which is especially beneficial for exothermic reactions. uc.pt This enhanced control allows for reactions to be run under conditions that might be unsafe or difficult to manage in large-scale batch reactors. For example, the synthesis of 2-fluoroadenine, a related fluorinated heterocyclic compound, was successfully translated from a problematic batch process to an efficient continuous flow operation using hydrogen fluoride (B91410)/pyridine. researchgate.net This demonstrates the potential of flow chemistry to handle challenging fluorination reactions that are relevant to the synthesis of this compound.

Moreover, flow chemistry facilitates the seamless integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated process. uc.pt This can significantly reduce production time and costs. The use of packed-bed microreactors with solid-supported catalysts or reagents can further enhance efficiency and allow for continuous operation over extended periods. organic-chemistry.orgresearchgate.net For instance, a continuous flow microreactor using a TS-1 catalyst demonstrated high efficiency and stability for over 800 hours in the N-oxidation of pyridine derivatives. organic-chemistry.orgresearchgate.net Similar setups could be envisioned for the scalable production of this compound.

| Flow Chemistry Advantage | Relevance to this compound Production | Key Research Findings |

| Enhanced Safety and Control | Precise control over reaction parameters for potentially hazardous fluorination steps. | Flow reactors enable safe handling of challenging reagents like HF/pyridine. researchgate.net |

| Scalability | Straightforward scaling from laboratory to industrial production. | Flow processes offer a solution to scalability issues encountered in batch synthesis. researchgate.net |

| Process Intensification | Integration of multiple synthetic and purification steps into a continuous process. | Multi-step flow synthesis of complex molecules has been successfully demonstrated. uc.pt |

| High Efficiency | Improved yields and shorter reaction times compared to batch processes. | Continuous flow N-oxidation of pyridines achieved up to 99% yield with significantly reduced reaction times. organic-chemistry.org |

Exploration of Novel Reactivities and Unprecedented Transformation Pathways

The unique electronic properties conferred by the fluorine atom and the methoxymethoxy (MOM) protecting group on the pyridine ring of this compound open up possibilities for exploring novel chemical transformations.

One area of active research is the selective C-H functionalization of pyridine rings. researchgate.net While direct C-H fluorination of pyridines has been achieved using reagents like silver(II) fluoride, exploring the reactivity of the C-H bonds in this compound could lead to new, efficient methods for introducing other functional groups. researchgate.netdovepress.com The installed fluoride can also serve as a leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to a diverse range of 2-substituted pyridine derivatives. nih.govacs.org Research into expanding the scope of nucleophiles and reaction conditions for the SNAr of 2-fluoropyridines is crucial for unlocking their full synthetic potential. nih.govacs.org

The development of new fluorination reagents and methodologies is also a continuous endeavor in organic chemistry. mdpi.com The application of emerging fluorinating agents, such as those that operate under milder conditions or offer different selectivities, to the synthesis of this compound could provide more efficient and versatile synthetic routes. For example, electrophilic fluorination using reagents like Selectfluor® has been used to synthesize fluorinated dihydropyridines, which can then be converted to the corresponding pyridines. nih.gov

Furthermore, the exploration of dearomative cycloaddition reactions of pyridine derivatives represents a frontier in heterocyclic chemistry. acs.org Investigating the potential of this compound to participate in such reactions could lead to the synthesis of novel, three-dimensional scaffolds with interesting biological properties.

| Research Area | Focus | Potential Outcome for this compound |

| C-H Functionalization | Direct modification of C-H bonds on the pyridine ring. | New methods for introducing diverse functional groups, bypassing traditional multi-step sequences. researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom by various nucleophiles. | Access to a wide array of 2-substituted pyridine derivatives for various applications. nih.govacs.org |

| Novel Fluorination Methods | Application of new fluorinating reagents and catalytic systems. | More efficient, selective, and sustainable synthetic routes. mdpi.com |

| Dearomative Cycloadditions | Reactions that disrupt the aromaticity of the pyridine ring. | Synthesis of novel, complex, three-dimensional molecular architectures. acs.org |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the production of specialized molecules like this compound. nih.govchemrxiv.orgacs.org These computational tools can significantly accelerate the discovery and optimization of synthetic routes.

Computer-aided synthesis planning (CASP) tools, powered by ML algorithms, can analyze vast databases of chemical reactions to propose novel and efficient retrosynthetic pathways. nih.govchemrxiv.orgacs.org For a target molecule like this compound, a CASP application could identify multiple potential synthetic routes, considering factors like starting material availability, reaction efficiency, and cost. By incorporating retrosynthesis knowledge into these models, the proposed routes can be further refined to align with the practical knowledge of synthetic chemists. nih.govchemrxiv.orgacs.org

Furthermore, AI is being used to design novel molecules with desired properties. nih.gov In the context of drug discovery, for example, AI algorithms can design pyridine derivatives with enhanced biological activity. nih.gov This predictive capability can guide the synthesis of new analogues of this compound with improved performance characteristics for their intended applications.

| AI/ML Application | Description | Impact on this compound Chemistry |

| Retrosynthetic Route Design | AI algorithms propose synthetic pathways based on known chemical reactions. | Faster identification of novel and efficient synthetic routes. nih.govchemrxiv.orgacs.org |

| Reaction Optimization | ML models predict reaction outcomes to identify optimal conditions. | Accelerated process development and improved reaction efficiency. cas.org |

| De Novo Molecular Design | AI generates new molecular structures with desired properties. | Design of novel analogues with enhanced activity or properties. nih.gov |

Q & A

Q. What are the established synthetic routes for 2-Fluoro-5-(methoxymethoxy)pyridine, and how are reaction conditions optimized?

The synthesis typically involves halogenation of a pyridine precursor followed by introduction of the methoxymethoxy group. For example:

- Halogenation : Fluorination at the 2-position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Methoxymethoxy introduction : Reaction with methoxymethyl chloride or similar reagents in polar aprotic solvents (e.g., THF, DMSO) under inert atmospheres to prevent hydrolysis .

- Optimization : Temperature control (0–25°C), moisture-free environments, and chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify substituent positions (e.g., fluorine’s deshielding effect at C2, methoxymethoxy’s methylene protons at δ 4.5–5.0) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at 186.07 g/mol) .

- IR spectroscopy : C-F stretches (~1100 cm) and ether C-O-C vibrations (~1050 cm) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxymethoxy groups influence regioselectivity in cross-coupling reactions?

- Fluorine : The electron-withdrawing nature of fluorine at C2 directs electrophilic substitution to C5 (meta to F). This is critical in Suzuki-Miyaura couplings, where boronic acids react selectively at C5 .

- Methoxymethoxy : The electron-donating group stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr), enabling functionalization at C3 or C4 .

- Contradictions : Discrepancies in reactivity may arise from solvent polarity (e.g., DMSO vs. THF) or competing pathways, requiring DFT calculations to model transition states .

Q. What strategies mitigate decomposition of the methoxymethoxy group under acidic or oxidative conditions?

- Stabilization : Use of buffered conditions (pH 6–7) or aprotic solvents minimizes acid-catalyzed cleavage of the methoxymethoxy ether .

- Alternative protecting groups : Comparative studies with SEM (trimethylsilylethoxymethyl) or MOM (methoxymethyl) groups show varying stability profiles .

- Kinetic monitoring : In-situ NMR tracks decomposition rates, revealing optimal reaction windows (e.g., <2 hours at 25°C) .

Q. How can computational modeling predict biological interactions of this compound derivatives?

- Docking studies : Molecular docking with enzymes (e.g., kinases) identifies hydrogen bonding between fluorine and active-site residues (e.g., backbone amides) .

- QSAR models : Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ values) with antimicrobial or antitumor activity .

- MD simulations : Free-energy perturbation calculations predict binding affinities of derivatives in drug-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.